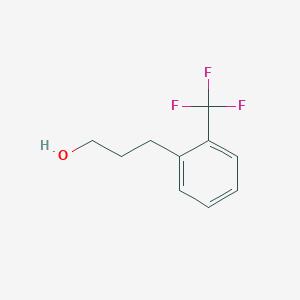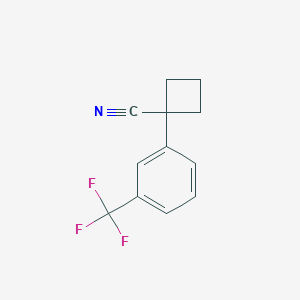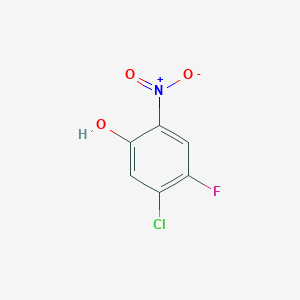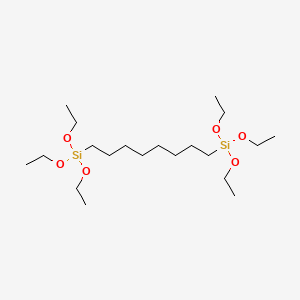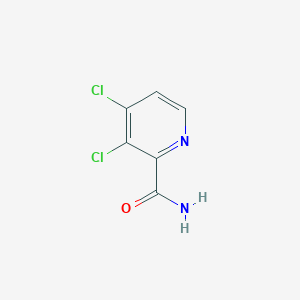
3,4-二氯吡啶甲酰胺
描述
3,4-Dichloropicolinamide is a heterocyclic organic compound . It has a molecular weight of 191.014760 g/mol and a molecular formula of C6H4Cl2N2O . It’s also known by other names such as 3,4-dichloro-2-pyridinecarboxamide .
Molecular Structure Analysis
The IUPAC name for 3,4-Dichloropicolinamide is 3,4-dichloropyridine-2-carboxamide . Its structure includes a pyridine ring with two chlorine atoms and a carboxamide group . For a detailed molecular structure analysis, techniques like X-ray crystallography or electron diffraction could be used .
Physical And Chemical Properties Analysis
3,4-Dichloropicolinamide has a boiling point of 275ºC and a flash point of 120ºC . It has 2 H-Bond acceptors and 1 H-Bond donor .
科学研究应用
1. 除草剂毒性和环境影响
3,4-二氯吡啶甲酰胺衍生物,特别是 2,4-二氯苯氧乙酸 (2,4-D),被广泛用作除草剂。研究广泛分析了它们对环境的影响,包括这些化合物对毒性和致突变性。例如,Zuanazzi 等人(2020 年)进行了一项科学计量学审查,重点关注关于 2,4-D 除草剂毒性的研究的全球趋势和差距。他们强调了 2,4-D 毒理学和致突变性研究的快速进展,揭示了在分子生物学、人类暴露评估和农药降解等领域进一步研究的必要性 (Zuanazzi、Ghisi 和 Oliveira,2020)。
2. 生物降解和环境修复
研究还集中在 3,4-二氯苯胺(与 3,4-二氯吡啶甲酰胺相关的化合物)的生物降解上,突出了其环境影响。王等人(2012 年)研究了绿藻小球藻降解和去除水中的 3,4-二氯苯胺的能力。他们发现这种污染物的浓度显着降低,表明使用微藻对被此类污染物污染的水体进行环境修复的潜力 (王、潘和蔡,2012)。
3. 氧化应激和生态毒理学
3,4-二氯苯胺及其类似物对水生生物的影响一直是生态毒理学关注的话题。李等人(2003 年)探讨了鲫鱼 (Carassius auratus) 在接触 3,4-二氯苯胺后的肝脏氧化应激反应。他们的研究提供了对该化合物在水生物种中引起氧化应激和脂质过氧化的潜力的见解,从而突出了生态问题 (李、尹、周、胡和王,2003)。
未来方向
属性
IUPAC Name |
3,4-dichloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(4(3)8)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCCTFCRIPTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631159 | |
| Record name | 3,4-Dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloropicolinamide | |
CAS RN |
1025720-99-3 | |
| Record name | 3,4-Dichloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


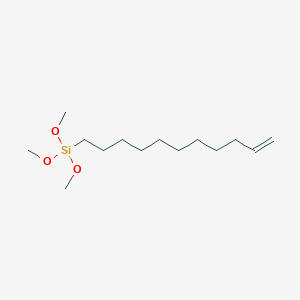
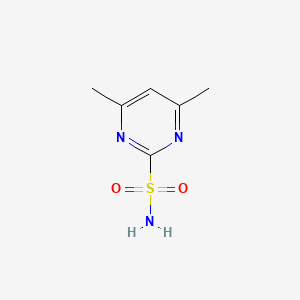
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
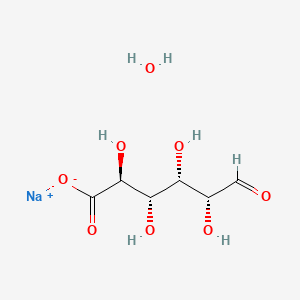
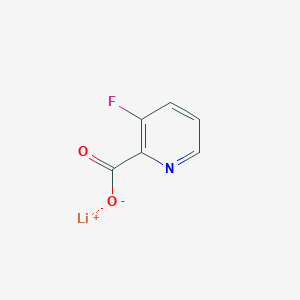
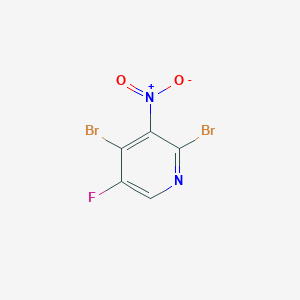
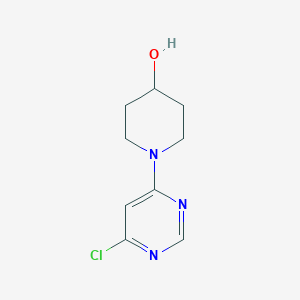
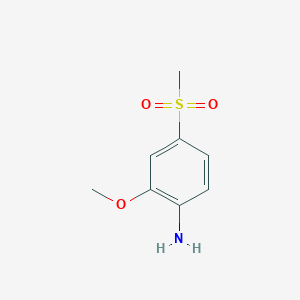
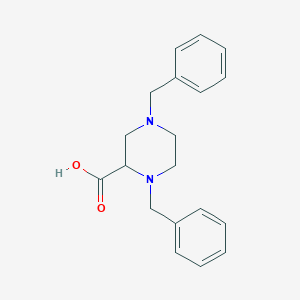
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)
